molecular formula C9H15Cl2N3 B13161807 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride

Cat. No.: B13161807
M. Wt: 236.14 g/mol
InChI Key: YBJQJGRCNUUMEM-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride is a heterocyclic compound that features a fused imidazole and pyridine ring system

Preparation Methods

The synthesis of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the reaction of cyclopropylamine with a suitable pyridine derivative, followed by cyclization and subsequent purification steps. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.14 g/mol

IUPAC Name

1-cyclopropyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride

InChI

InChI=1S/C9H13N3.2ClH/c1-2-7(1)12-6-11-8-5-10-4-3-9(8)12;;/h6-7,10H,1-5H2;2*1H

InChI Key

YBJQJGRCNUUMEM-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC3=C2CCNC3.Cl.Cl

Origin of Product

United States

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